3-chloro-4-fluoro-N-phenylbenzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-phenylbenzenesulfonamide: is an organic compound with the molecular formula C12H9ClFNO2S . It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a sulfonamide group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-phenylbenzenesulfonamide typically involves the following steps:
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
3-chloro-4-fluoro-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is implicated in various diseases.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide
- 3-chloro-4-fluorophenylboronic acid
Uniqueness
3-chloro-4-fluoro-N-phenylbenzenesulfonamide is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKDKHTVQSPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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